molecular formula C12H13Br B13328888 1-Benzyl-3-bromobicyclo[1.1.1]pentane CAS No. 127321-08-8

1-Benzyl-3-bromobicyclo[1.1.1]pentane

Cat. No.: B13328888
CAS No.: 127321-08-8
M. Wt: 237.13 g/mol
InChI Key: SLLBWEIABPJJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Bicyclo[1.1.1]pentane Chemistry

The journey into the chemistry of bicyclo[1.1.1]pentane began in 1964 when Wiberg and his colleagues achieved the first synthesis of the parent molecule. nih.govacs.org At the time, this highly strained molecule, with a strain energy of 66.6 kcal mol⁻¹, was primarily a subject of academic curiosity and a significant synthetic challenge. nih.govacs.org For several decades that followed, the exploration of BCPs was limited, with only a handful of routes developed for their preparation. nih.gov

A major breakthrough occurred in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker. nih.gov This even more strained hydrocarbon, with its unique inverted tetrahedral geometry at the bridgehead carbons, proved to be a versatile precursor for a wide array of BCP derivatives. thieme.de The development of a practical synthesis for [1.1.1]propellane by Szeimies and co-workers in 1985 further catalyzed progress in the field, making this key intermediate more accessible for broader synthetic applications. nih.govthieme.de The subsequent discovery that [1.1.1]propellane can readily undergo ring-opening reactions with radicals and anions has significantly expanded the synthetic toolbox for accessing diverse 1,3-disubstituted BCPs. nih.gov

Strategic Importance of Bicyclo[1.1.1]pentane Frameworks in Chemical Research

The strategic importance of the bicyclo[1.1.1]pentane framework has grown exponentially, with its application spanning from medicinal chemistry to materials science. nih.govresearchgate.net In drug discovery, the incorporation of a BCP moiety into a drug candidate can lead to significant improvements in its physicochemical and pharmacokinetic properties. nih.govacs.org The rigid, three-dimensional nature of the BCP scaffold offers a way to escape the "flatland" of traditional aromatic systems, providing opportunities to enhance target binding and selectivity. acs.orgacs.org

The ability of BCPs to act as non-classical bioisosteres for common chemical motifs has been a major driver of their adoption in pharmaceutical research. thieme-connect.comthieme-connect.com By replacing planar aromatic rings or bulky alkyl groups with a BCP core, medicinal chemists can fine-tune properties such as solubility, metabolic stability, and membrane permeability, which are critical for the development of effective and safe drugs. nih.govbldpharm.comresearchgate.net The growing number of patents and publications involving BCPs underscores their increasing importance in the design of next-generation therapeutics. acs.org

Bicyclo[1.1.1]pentane as a Three-Dimensional Scaffold and Bioisostere Concept

The bicyclo[1.1.1]pentane core is a compact, rigid, and three-dimensional scaffold that has garnered significant attention as a bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govthieme-connect.comthieme-connect.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The concept of bioisosterism is a powerful strategy in drug design for optimizing lead compounds.

As a bioisostere for a para-substituted phenyl ring, the 1,3-disubstituted BCP motif effectively mimics the linear geometry and substituent exit vectors of the aromatic ring, albeit with a shorter distance between the substituents. nih.gov This structural mimicry allows the BCP to maintain the biological activity of the parent molecule while often conferring superior physicochemical properties. pharmablock.com For instance, replacing a phenyl ring with a BCP can lead to increased solubility, improved metabolic stability, and reduced non-specific binding. bldpharm.comresearchgate.net The increased sp³ character of the BCP scaffold contributes to its enhanced three-dimensionality, which can be advantageous for exploring the chemical space around a biological target. bldpharm.comenamine.net

The table below compares the structural parameters of the bicyclo[1.1.1]pentane-1,3-diyl moiety with other common non-classical para-phenyl bioisosteres.

BioisostereBridgehead/Diagonal Distance (Å)Relative Distance to p-Ph (%)Number of Carbon Atoms
para-Phenyl (p-Ph)2.791006
Cubane-1,4-diyl (CUB)2.72968
Bicyclo[2.2.2]octane-1,4-diyl (BCO)2.60948
Bicyclo[1.1.1]pentane-1,3-diyl (BCP)1.85655

The following table summarizes the key advantages of using BCP as a bioisostere in drug design.

PropertyAdvantage of BCP Incorporation
SolubilityGenerally improved due to reduced planarity and lipophilicity. nih.govbldpharm.com
Metabolic StabilityEnhanced as the saturated BCP core is less prone to oxidative metabolism compared to aromatic rings. thieme-connect.combldpharm.com
PermeabilityCan be improved, contributing to better oral absorption. nih.gov
Three-DimensionalityIncreases the fraction of sp³ hybridized carbons (Fsp³), which is often correlated with improved drug-like properties. thieme.debldpharm.com
Non-Specific BindingReduced due to the absence of π-π stacking interactions that are common with aromatic rings. bldpharm.comresearchgate.net

The successful application of the BCP motif as a bioisostere has been demonstrated in numerous drug discovery programs, including the development of potent and orally active γ-secretase inhibitors. nih.govacs.org In this context, the replacement of a para-substituted fluorophenyl ring with a BCP moiety led to an equipotent enzyme inhibitor with significantly improved aqueous solubility and passive permeability. nih.gov These findings have solidified the position of bicyclo[1.1.1]pentane as a valuable and versatile tool in modern medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127321-08-8

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

1-benzyl-3-bromobicyclo[1.1.1]pentane

InChI

InChI=1S/C12H13Br/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

SLLBWEIABPJJJW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Iii. Chemical Transformations and Reactivity of 1 Benzyl 3 Bromobicyclo 1.1.1 Pentane

Reactivity at the Bromine Bridgehead Position

The bromine atom at the C3 bridgehead position is a versatile functional group that enables numerous synthetic transformations. Although the steric hindrance of the BCP cage and the nature of the bridgehead carbon can influence reaction rates and mechanisms, this position readily engages in nucleophilic substitutions, reductions, organometallic couplings, and halogen-metal exchange reactions.

Nucleophilic substitution at the bridgehead of bicyclo[1.1.1]pentane derivatives provides a direct route to functionalized cage compounds. While direct data on 1-benzyl-3-bromobicyclo[1.1.1]pentane is limited, studies on the analogous 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) offer significant insight into this reactivity. sci-hub.senih.gov The substitution of an iodide, which is a better leaving group than bromide, proceeds readily with various nucleophiles.

Research has shown that DIBCP reacts with nitrogen-based nucleophiles like pyridine (B92270) and N-methylmorpholine to form stable quaternary ammonium (B1175870) salts. sci-hub.se The reaction proceeds by displacing one of the iodide atoms, yielding a new class of charged cage compounds. However, the reactivity is dependent on the nature of the nucleophile; for instance, more sterically hindered amines such as diisopropylamine (B44863) may act as a base to promote other reaction pathways rather than direct substitution. sci-hub.se In addition to nitrogen nucleophiles, oxygen nucleophiles like sodium methoxide (B1231860) (MeONa) have also been shown to effect substitution on the BCP core. sci-hub.se It is anticipated that this compound would undergo similar substitution reactions, although potentially requiring more forcing conditions due to the lower leaving group ability of bromide compared to iodide.

Table 1: Examples of Nucleophilic Substitution on 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
NucleophileSolvent/ConditionsProduct TypeYieldReference
PyridineNeat, Room Temp, 20 hPyridinium Iodide Salt85% sci-hub.se
N-MethylmorpholineNeat, Room Temp, 20 hN-Methylmorpholinium Iodide Salt76% sci-hub.se
Sodium Methoxide (MeONa)Methanol, Reflux, 20 h3-Methoxy-1-iodobicyclo[1.1.1]pentane65% sci-hub.se

The removal of the bridgehead bromine atom to yield the parent 1-benzylbicyclo[1.1.1]pentane is a key transformation. This reductive dehalogenation can be accomplished using radical-based methods. Triethylborane-promoted dehalogenation is an effective strategy for converting BCP halides into their corresponding parent hydrocarbon analogues. rsc.org This method is valued for its mild conditions and tolerance of various functional groups. Another approach involves the mild reduction of the carbon-halogen bond, which has been demonstrated for iodo-BCP derivatives and is applicable to bromo-BCPs as well. acs.org These reductions are crucial for accessing BCP cores that serve as non-planar, saturated bioisosteres of phenyl or tert-butyl groups without the synthetic handle of the halogen. rsc.org

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While much of the literature on BCPs involves using them as organoboron or organometallic nucleophiles, there is precedent for using bridgehead BCP halides as electrophilic coupling partners.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org While challenging, the use of BCP-halides as electrophiles has been demonstrated. A significant breakthrough was the development of an iron-catalyzed Kumada coupling (a related reaction using Grignard reagents) of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents. researchgate.net This was the first general use of iodo-BCPs as cross-coupling electrophiles and suggests that bromo-BCPs could also be viable substrates, potentially with different catalyst systems or conditions. researchgate.net

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orgnih.gov The application of this reaction to tertiary, bridgehead halides like this compound is not extensively documented. The mechanism typically involves oxidative addition of the halide to a Pd(0) catalyst, a step which can be challenging for sterically hindered sp³-hybridized carbons. wikipedia.org Nevertheless, the Sonogashira reaction remains a potentially valuable, though underexplored, route for the direct alkynylation of the BCP core.

One of the most robust methods for functionalizing the BCP core is through a halogen-metal exchange reaction. wikipedia.org This process converts the carbon-bromine bond into a carbon-metal bond, typically an organolithium, which can then be trapped with a wide range of electrophiles. Studies have shown that 1-iodobicyclo[1.1.1]pentane cleanly undergoes iodine-lithium exchange with t-butyllithium to generate 1-lithiobicyclo[1.1.1]pentane. researchgate.netresearchgate.net The corresponding bromine-lithium exchange on 1-bromobicyclo[1.1.1]pentane is also a viable and potentially promising route to the same lithiated intermediate. researchgate.net

Once the nucleophilic bridgehead organolithium species is formed, it can react with various electrophiles to install new functional groups. researchgate.netacs.org This two-step sequence provides access to a diverse array of 1,3-disubstituted BCPs that would be difficult to synthesize otherwise.

Table 2: Potential Electrophiles for Trapping Bicyclo[1.1.1]pentyl Anions
Electrophile ClassSpecific ExampleResulting Functional GroupReference
Carbon DioxideCO₂Carboxylic Acid acs.org
Aldehydesp-ChlorobenzaldehydeSecondary Alcohol nih.gov
KetonesAcetophenoneTertiary Alcohol nih.gov
AmidesWeinreb AmidesKetone nih.gov
Boronic EstersIsopropoxyboronic acid pinacol (B44631) esterBoronic Ester scienovate.com
Sulfinate EstersMenthyl sulfinateSulfoxide scienovate.com

Reactivity at the Benzyl (B1604629) Bridgehead Position

The benzyl group at the C1 bridgehead position provides a secondary site for chemical modification, distinct from the reactivity at the C3-bromo position. The benzylic carbon, being adjacent to an aromatic ring, exhibits enhanced reactivity, particularly towards oxidation.

The benzylic carbon of the 1-benzylbicyclo[1.1.1]pentane moiety is susceptible to strong oxidation. masterorganicchemistry.com The presence of at least one hydrogen atom on the benzylic carbon makes it a target for powerful oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com These reagents will aggressively oxidize the benzylic position, cleaving not only the benzylic C-H bonds but also the C-C bond of the alkyl chain. The typical outcome of such a reaction is the complete conversion of the benzyl group into a carboxylic acid directly attached to the bridgehead position. masterorganicchemistry.com This transformation would convert this compound into 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid, providing a route to a different class of functionalized BCP building blocks.

Functionalization of the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution)

The bicyclo[1.1.1]pent-1-yl group, connected via the benzyl methylene (B1212753), influences the reactivity of the aromatic ring. Quantum chemical studies indicate that the BCP framework is capable of transmitting electronic effects, which are a combination of long-range polar effects, electronegativity, and hyperconjugative interactions. acs.orgnih.gov The BCP moiety generally acts as an electron-withdrawing group, thereby deactivating the benzene (B151609) ring towards electrophilic aromatic substitution (EAS).

This deactivation directs incoming electrophiles primarily to the meta position. The reaction proceeds via a standard EAS mechanism, where the aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. masterorganicchemistry.commsu.edu Subsequent deprotonation of the ring restores aromaticity, yielding the substituted product. Due to the deactivating nature of the benzyl-BCP substituent, harsher reaction conditions may be required compared to benzene.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(3-Nitrobenzyl)-3-bromobicyclo[1.1.1]pentane
HalogenationBr₂, FeBr₃1-(3-Bromobenzyl)-3-bromobicyclo[1.1.1]pentane
SulfonationFuming H₂SO₄3-((3-Bromobicyclo[1.1.1]pentan-1-yl)methyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Acylbenzyl)-3-bromobicyclo[1.1.1]pentane

Radical Reactions Involving the Benzyl Moiety

The benzylic position—the carbon atom adjacent to the aromatic ring—is particularly susceptible to radical reactions. This enhanced reactivity is due to the formation of a resonance-stabilized benzylic radical, where the unpaired electron is delocalized over the aromatic π-system. princeton.edu This stabilization significantly lowers the bond dissociation energy of the benzylic C-H bonds, making them preferential sites for hydrogen atom abstraction.

Benzylic Bromination: A classic transformation is the selective bromination of the benzylic carbon using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) and light or heat. The reaction proceeds via a radical chain mechanism. An initiator generates a bromine radical, which abstracts a benzylic hydrogen to form the stable benzylic radical. This radical then reacts with Br₂ (present in low concentration) to yield the brominated product and another bromine radical, propagating the chain.

Benzylic Oxidation: The benzylic carbon can also be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can oxidize the benzylic position to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com Milder, more selective methods using catalysts in combination with molecular oxygen can convert the benzylic methylene group into a ketone. beilstein-journals.orgmdpi.comresearchgate.net These reactions also typically involve radical intermediates.

Reaction TypeTypical ReagentsExpected Product
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, heat1-(Bromo(phenyl)methyl)-3-bromobicyclo[1.1.1]pentane
Benzylic Oxidation (Ketone)Copper/Iron catalyst, O₂, heatPhenyl(3-bromobicyclo[1.1.1]pentan-1-yl)methanone
Benzylic Oxidation (Carboxylic Acid)KMnO₄, H⁺, heat3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid (plus benzoic acid)

Transformations Involving the Bicyclo[1.1.1]pentane Core

The significant strain energy inherent in the BCP skeleton is a key driver for many of its characteristic reactions, which often proceed via pathways that relieve this strain.

Ring-Opening Reactions of the Strained Skeleton

While the BCP core is remarkably stable kinetically, under certain conditions, it can undergo ring-opening reactions. These transformations are typically driven by the release of the high strain energy. For instance, the alkoxides of certain 2-substituted bicyclo[1.1.1]pentan-2-ols are unstable and undergo rapid cycloreversion to yield cyclobutyl ketones. semanticscholar.org This reactivity highlights that functionalization at the bridge positions can labilize the cage. Although direct ring-opening of 1,3-disubstituted BCPs like this compound is less common, such pathways can be initiated photochemically or through the generation of highly reactive intermediates, leading to fragmentation into more stable acyclic or monocyclic systems. nih.gov

Conversion to Other Cage Systems (e.g., Bicyclo[1.1.0]butanes)

A synthetically valuable transformation of the BCP skeleton is its rearrangement to the even more strained bicyclo[1.1.0]butane (BCB) system. Research has shown that 1-iodo-3-substituted-BCPs can be converted into substituted BCBs upon reaction with nucleophiles like primary/secondary amines or aliphatic thiols, typically in a polar aprotic solvent such as sulfolane. researchgate.netchemrxiv.org This reaction is believed to proceed through an Sₙ1/E1-type mechanism involving the formation of a bicyclo[1.1.0]butyl-1-carbinyl carbocation intermediate, which is then trapped by the nucleophile. researchgate.net This skeletal editing provides access to the synthetically challenging BCB core, which has applications as a versatile reagent and structural motif in its own right. researchgate.netrsc.org It is anticipated that this compound could undergo a similar transformation, although the reactivity of the bromide leaving group might require different reaction conditions compared to the iodide.

C-H Functionalization of Bridge and Bridgehead Positions

With the bridgehead positions occupied, the remaining sites for functionalization on the BCP core are the three equivalent methylene (-CH₂-) bridge positions. Direct functionalization of these strong, secondary C-H bonds is challenging but represents a streamlined approach to novel BCP derivatives. nih.govchemrxiv.org Recent advancements have focused on radical-mediated C-H abstraction. chemrxiv.orgacs.org For example, a strategy involving the mild generation of a strong hydrogen atom abstractor, such as a chlorine radical, can initiate the selective bromination of a bridge C-H bond. chemrxiv.org This creates a 2-bromo-BCP intermediate, which can then be further elaborated using methods like metallaphotoredox catalysis to install a variety of functional groups. nih.govchemrxiv.org Applying such a strategy to this compound would provide access to tri-substituted BCPs with novel substitution patterns.

ReactionReagents/ConditionsProduct TypeReference
Bridge C-H BrominationRadical C-H abstraction (e.g., via photochemically generated Cl•), Br source (e.g., BrCCl₃)1-Benzyl-2,3-dibromobicyclo[1.1.1]pentane chemrxiv.org
Bridge C-H Arylation (from bromo-intermediate)2-Bromo-BCP, Aryl-reagent, Metallaphotoredox catalysis1-Benzyl-2-aryl-3-bromobicyclo[1.1.1]pentane nih.gov
Bridge C-H Amination (from bromo-intermediate)2-Bromo-BCP, Amine, Metallaphotoredox catalysisN-((1-Benzyl-3-bromobicyclo[1.1.1]pentan-2-yl)amine nih.gov

Mechanistic Investigations of this compound Reactions

The diverse reactivity of this compound is underpinned by distinct reaction mechanisms corresponding to each reactive site.

Radical Reactions: Transformations at both the benzylic position and the BCP bridge C-H bonds are dominated by radical mechanisms. These reactions universally proceed through a three-stage process:

Initiation: Generation of an initial radical species, often through photochemical or thermal means (e.g., homolysis of AIBN or a peroxide).

Propagation: A chain reaction sequence involving hydrogen atom abstraction from the substrate to form a stabilized radical (either a resonance-stabilized benzylic radical or a bicyclo[1.1.1]pent-2-yl radical), which then reacts with another reagent to form the product and regenerate a radical to continue the chain. nih.gov

Termination: Combination of two radical species to end the chain reaction.

Ionic Rearrangements: The conversion of the BCP core to a BCB system is proposed to involve ionic intermediates. researchgate.net An Sₙ1-type departure of the bromide leaving group, likely assisted by a polar solvent and heat, would generate a highly unstable bridgehead bicyclo[1.1.1]pentyl cation. This cation is prone to rapid skeletal rearrangement, driven by strain release, to form a more stable (though still reactive) bicyclo[1.1.0]butyl-1-carbinyl cation, which is subsequently trapped by a nucleophile. researchgate.net

Electrophilic Aromatic Substitution: Functionalization of the aromatic ring follows the well-established mechanism for EAS. The key intermediate is the benzenonium ion (sigma complex), a resonance-stabilized carbocation formed from the attack of the π-electrons on the electrophile. The rate-determining step is the formation of this non-aromatic intermediate, and the subsequent fast deprotonation restores the highly stable aromatic system. masterorganicchemistry.com

These distinct mechanistic pathways allow for the selective functionalization of different parts of the this compound molecule by careful choice of reagents and reaction conditions.

Radical Pathways in Substitution and Addition Reactions

Radical-mediated reactions are a cornerstone for the functionalization of bicyclo[1.1.1]pentane derivatives. bohrium.com The C-Br bond in this compound can be readily homolytically cleaved to generate a bridgehead BCP radical, which can then participate in various substitution and addition reactions.

The synthesis of the parent compound itself can be achieved through a radical pathway. The radical addition of benzyl bromide across the central bridgehead-bridgehead bond of [1.1.1]propellane, initiated by benzoyl peroxide and irradiation, yields this compound. google.com This highlights the propensity of the highly strained propellane to react with radical species. acs.org

Once formed, halo-substituted BCPs are excellent substrates for further radical transformations. One common strategy is the Atom Transfer Radical Addition (ATRA). While aryl halides were found to be unreactive under triethylborane (B153662) initiation, the use of photoredox catalysts like Ir(ppy)₃ has proven successful for ATRA reactions involving alkyl, aryl, and heteroaryl halides, proceeding with high yields and excellent functional group tolerance. nih.gov

Another powerful method is the Giese-type radical addition. BCP iodides, which are closely related to their bromo-counterparts, have been shown to undergo photoredox-catalyzed Giese reactions. nih.gov In this process, a BCP radical is generated and adds to an electron-deficient alkene. This approach allows for the formation of new carbon-carbon bonds at the bridgehead position. The Anderson group demonstrated the functionalization of BCP iodides with various radical acceptors using the photocatalyst Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆. nih.gov This methodology is applicable to a wide range of BCP derivatives for late-stage functionalization. researchgate.net

Reaction TypeRadical PrecursorInitiation/CatalysisKey FeaturesReference
ATRAAlkyl/Aryl HalidesTriethylborane, Photoredox Catalysis (e.g., Ir(ppy)₃)Forms C-C bonds; broad substrate scope with photoredox catalysis. nih.gov
Giese-type AdditionBCP Iodides/BromidesPhotoredox Catalysis (e.g., Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆)BCP radical adds to electron-deficient alkenes; useful for C-C bond formation. nih.gov
Radical ExchangeBCP derivativesThermal/Photochemical InitiationAllows for the installation of BCP units onto other moieties, such as xanthates. rsc.org
Addition to [1.1.1]propellaneBenzyl bromidePeroxide initiator (e.g., benzoyl peroxide), IrradiationDirect synthesis of this compound. google.com

Concerted vs. Stepwise Mechanisms in Ring Transformations

The transformation of the BCP ring system often raises mechanistic questions regarding whether the reactions proceed through concerted or stepwise pathways. Due to the significant ring strain, pathways that allow for gradual geometric and electronic changes, such as stepwise radical mechanisms, are common.

An example of a stepwise mechanism is the ring expansion of BCP derivatives. The Stephenson group described a photochemical formal [4+2] reaction to transform BCP imines into bicyclo[3.1.1]heptanes. nih.govacs.org In this process, photoexcitation of the imine generates a diradical intermediate. This intermediate then undergoes fragmentation of the strained BCP cage to form a new diradical, which subsequently adds to an alkene in a stepwise fashion before a final cyclization step. nih.govacs.org This fragmentation-recombination pathway is a clear departure from a concerted pericyclic mechanism.

In contrast, truly concerted reactions, such as certain cycloadditions, are also known in strained ring chemistry, though often debated. For instance, in the related chemistry of bicyclo[1.1.0]butanes (BCBs), discussions persist on whether reactions are truly concerted or proceed via stepwise diradical or ionic pathways. nih.gov DFT studies of ene reactions between BCBs and cyclopropenes support a highly asynchronous concerted 'one step–two-stage' pathway, where C-C bond formation precedes C-H bond breaking/formation. nih.gov While not a BCP, this illustrates the mechanistic complexity in these strained systems.

The reactivity of [1.1.1]propellane, the precursor to BCPs, also provides mechanistic insights. Its reaction with sulfides/selenides to yield allenylated or allylated methylenecyclobutanes via a researchgate.netnih.gov-sigmatropic rearrangement has been shown through DFT calculations to proceed via a Cu(I)-assisted five-membered envelope transition state, suggesting a concerted mechanism. chemrxiv.org However, the majority of BCP functionalization and ring-transformation reactions, especially those initiated from the kinetically stable BCP core, tend to favor stepwise radical or ionic pathways that effectively manage the high strain of the intermediates.

Influence of Strain Energy on Reaction Profiles

The bicyclo[1.1.1]pentane framework is characterized by a significant amount of strain energy, calculated to be approximately 66.6 kcal/mol compared to the acyclic pentane. nih.govacs.org This high strain is a dominant factor influencing the reactivity and reaction profiles of compounds like this compound.

Historically, the reactivity of strained molecules was attributed simply to the thermodynamic driving force of "strain release". chemrxiv.org Reactions that open the cage or break one of the strained bonds would release this stored energy, leading to a favorable reaction enthalpy. However, this view is an oversimplification. For example, the high reactivity of [1.1.1]propellane in radical and anionic additions is not solely due to strain release. rsc.org

A more refined model suggests that the reactivity of these systems is critically enabled by electronic delocalization effects in the transition state. chemrxiv.orgrsc.org For [1.1.1]propellane, σ–π-delocalization of electron density from the breaking central C-C bond onto the bridging carbon atoms stabilizes the transition state, thereby lowering the activation energy for addition reactions. nih.govrsc.org This delocalization is considered the fundamental basis for the "spring-loaded" behavior of precursors like [1.1.1]propellane and bicyclo[1.1.0]butane. chemrxiv.org

Once the BCP cage is formed, its kinetic stability arises from the high activation barriers required to break the framework. However, the inherent strain makes the bridgehead positions susceptible to reactions that can form stabilized intermediates. For instance, the formation of a bridgehead radical from this compound is a feasible process because the subsequent reactions of this radical are typically highly exothermic, driven by the formation of stronger, less strained bonds. The strain energy, therefore, does not make the molecule universally unstable but rather channels its reactivity into specific, well-defined pathways, primarily involving the functional groups at the bridgehead positions.

CompoundStrain Energy (kcal/mol)Reference
Cyclopropane27.5 chemrxiv.org
Cyclobutane26.5 chemrxiv.org
Bicyclo[1.1.0]butane63.9 rsc.org
Bicyclo[1.1.1]pentane66.6 nih.govacs.org
[1.1.1]Propellane~100 rsc.org

Iv. Advanced Spectroscopic and Structural Characterization of Bicyclo 1.1.1 Pentane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[1.1.1]pentane derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the strained cage structure.

¹H NMR Spectroscopy: The proton NMR spectra of 1,3-disubstituted BCPs display characteristic signals. The six methylene (B1212753) protons on the bridges of the BCP core typically appear as a singlet or a narrow multiplet, a consequence of the high symmetry of the cage and the fixed dihedral angles leading to minimal coupling differentiation in many common solvents. For instance, in various ethyl 3-(aryl)bicyclo[1.1.1]pentane-1-carboxylates, the six BCP bridge protons appear as a sharp singlet around 2.4 ppm. rsc.org The chemical shift of these bridge protons is a key diagnostic feature of the BCP core. Protons on the substituents, such as the benzylic protons in 1-benzyl-3-bromobicyclo[1.1.1]pentane, would appear at a distinct chemical shift, influenced by the adjacent phenyl ring and the BCP cage.

¹³C NMR Spectroscopy: The carbon NMR spectra are equally informative. The bridgehead carbons (C1 and C3) are quaternary and appear at distinct chemical shifts depending on their substituents. The methylene bridge carbons (C2, C4, C5) typically resonate significantly downfield due to the strain and unique hybridization of the cage structure. For example, in ethyl 3-(pyridin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, the bridgehead carbons appear at δ 42.05 and 37.55 ppm, while the methylene carbons are observed at δ 53.34 ppm. rsc.org Theoretical calculations on the parent bicyclo[1.1.1]pentane have been crucial for understanding the electronic structure and assigning these signals with confidence. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Bicyclo[1.1.1]pentane Derivatives

CompoundC1 (Bridgehead)C3 (Bridgehead)C2, C4, C5 (Bridge)Solvent
Ethyl 3-(pyridin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate rsc.org42.05 ppm37.55 ppm53.34 ppmCDCl₃
Ethyl 3-(pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate rsc.org39.65 ppm37.79 ppm53.51 ppmCDCl₃

Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of BCP derivatives, as well as for gaining insight into reaction mechanisms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For a compound like this compound, HRMS would be used to confirm the presence of both bromine isotopes (⁷⁹Br and ⁸¹Br), which give a characteristic isotopic pattern for the molecular ion peak [M]⁺. This technique is routinely used to verify the successful synthesis of target BCPs. rsc.org

Furthermore, mass spectrometry plays a key role in mechanistic studies involving BCPs. For example, in the synthesis of BCP-ketones, HRMS has been used to support the involvement of acyl radicals, thereby validating a radical-based mechanism. 24-7pressrelease.comkeaipublishing.com Similarly, kinetic studies combined with mass spectrometry help to understand the arylation process of BCPs. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide structural information, although the rigid BCP core can lead to complex fragmentation pathways.

X-ray Crystallography for Solid-State Structural Analysis

X-ray studies on numerous BCP derivatives have consistently demonstrated their rigid, rod-like structure, which is a key feature for their use as bioisosteres for para-substituted benzene (B151609) rings. researchgate.netnih.gov The analysis confirms the linear arrangement of the C1-C3 axis and the geometry of the substituents at the bridgehead positions. lboro.ac.ukacs.org

Structural data from various BCP derivatives reveal key geometric parameters. The distance between the two bridgehead carbons (C1-C3) is typically around 1.9 Å, a non-bonded distance that is crucial for its function as a molecular scaffold. google.com The inter-cage C-C bonds in staffanes (oligomers of BCP) are noted to be short, in the range of 1.42-1.48 Å. google.com These precise structural parameters obtained from X-ray analysis are invaluable for molecular modeling and for understanding the structure-activity relationships of BCP-containing compounds in medicinal chemistry. nih.govnih.gov

Table 2: Selected Crystallographic Data for Bicyclo[1.1.1]pentane Derivatives

FeatureTypical ValueSignificance
C1···C3 Bridgehead Distance google.com~1.9 ÅDefines the separation of substituents
Inter-cage C-C Bond Length google.com1.42 - 1.48 ÅIndicates strong bonding in oligomeric structures
Molecular GeometryRigid, rod-likeKey feature for bioisosterism

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and to study the characteristic vibrational modes of the BCP cage. uni-siegen.de A molecule's vibrational modes are determined by its structure and symmetry. For the parent bicyclo[1.1.1]pentane, which possesses D₃h symmetry, theoretical calculations predict 33 normal modes of vibration. oregonstate.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups attached to the BCP core. For this compound, one would expect to see characteristic absorption bands for the aromatic C-H stretching and bending modes of the benzyl (B1604629) group, as well as C-H stretching and bending modes for the BCP's methylene bridges. The C-Br stretch would likely appear in the fingerprint region at lower wavenumbers. The IR spectrum serves as a quick and valuable tool for confirming the presence of these key functional groups in the synthesized molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the high symmetry of the BCP cage, certain vibrational modes that are IR-inactive may be Raman-active. oregonstate.edu Studies on the parent BCP have utilized Raman spectroscopy to observe skeletal vibrations of the cage itself. researchgate.net These cage vibrations are characteristic of the strained ring system and can provide insight into the molecule's structural integrity and bonding.

V. Computational and Theoretical Studies on Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the precise molecular geometry and electronic landscape of BCP derivatives. For a molecule such as 1-Benzyl-3-bromobicyclo[1.1.1]pentane, these calculations predict a rigid cage structure defined by the two bridgehead carbons (C1 and C3) and three methylene (B1212753) bridges. strath.ac.uk

The geometry is characterized by an inverted orientation of the bonds at the bridgehead carbons, leading to significant strain. The distance between the bridgehead carbons, C1 and C3, is a key parameter. In the parent bicyclo[1.1.1]pentane, this distance is approximately 1.87 Å. Substituents at these positions, such as the benzyl (B1604629) and bromo groups, can slightly modify the cage geometry. The electronegativity of the bromine atom and the steric bulk of the benzyl group influence bond lengths and angles throughout the BCP framework. strath.ac.uk

Electronic structure analysis reveals the distribution of electron density. The bridgehead C-C bond is characterized by significant p-character, a consequence of the strained geometry. In this compound, the bromine atom withdraws electron density from the cage through an inductive effect, while the benzyl group can engage in hyperconjugative interactions with the BCP core. Molecular electrostatic potential maps calculated via DFT can visualize the electrophilic and nucleophilic regions of the molecule, highlighting the electron-poor character of the carbon attached to the bromine and the electron-rich nature of the benzyl group's π-system. nih.gov

ParameterTypical Calculated Value for Substituted BCPsMethodology
C1-C3 Internuclear Distance1.85 - 1.90 ÅDFT (B3LYP), Ab initio (MP2)
C-CH2-C Bond Angle~74°DFT (B3LYP/6-311++G**)
Bridgehead C-C-H Angle~128°HF/6-31G*
Mulliken Charge on C-BrPositive (Electrophilic)DFT Calculations

Analysis of Strain Energy and its Influence on Reactivity

The bicyclo[1.1.1]pentane core is notable for its exceptionally high strain energy, which is a critical factor governing its chemical behavior. Computational methods are used to quantify this strain by comparing the heat of formation of the BCP molecule with that of a hypothetical strain-free acyclic analogue. The strain energy of the parent BCP is calculated to be approximately 66.6 kcal/mol. nih.govacs.org This high degree of strain, comparable to that of cubane, is primarily due to severe bond angle distortion from the ideal tetrahedral sp³ geometry.

Despite this high thermodynamic instability, BCP derivatives are often kinetically stable. The cage structure does not possess low-energy pathways for unimolecular rearrangement or decomposition. However, the stored strain energy provides a powerful thermodynamic driving force for reactions that involve the cleavage of the internal C1-C3 bond, such as additions to its precursor, [1.1.1]propellane. nih.govacs.org

CompoundCalculated Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.5
Bicyclo[1.1.1]pentane66.6
Cubane166

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of theoretical organic chemistry for predicting the feasibility and pathways of chemical reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about a molecule's reactivity as both a nucleophile and an electrophile.

For BCP systems, the HOMO and LUMO are heavily influenced by the strained σ-bond framework. The HOMO is often associated with the σ-orbitals of the cage, particularly the strained central C1-C3 bond, making it susceptible to reactions with electrophiles and radical species. The LUMO is typically a high-energy σ*-orbital.

In this compound, the substituents significantly perturb the FMOs:

Bromo Group: The electronegative bromine atom lowers the energy of the orbitals associated with the C-Br bond. The LUMO is expected to be the σ* orbital of the C-Br bond, making this site the primary target for nucleophilic attack.

FMO analysis helps to rationalize why nucleophilic substitution reactions preferentially occur at the C-Br bond. The interaction between the HOMO of an incoming nucleophile and the low-lying LUMO (σ*C-Br) of the BCP derivative is energetically favorable, predicting the observed reaction pathway. nih.govacs.org

Non-Covalent Interactions and Crystal Packing in Bicyclo[1.1.1]pentane Derivatives

The three-dimensional and rigid nature of the BCP scaffold plays a defining role in how its derivatives organize in the solid state. Computational studies, in conjunction with X-ray crystallography, have been used to analyze the non-covalent interactions that dictate crystal packing. nih.gov For this compound, several key interactions are predicted to be significant:

Halogen Bonding: The bromine atom can act as a halogen bond donor. In the crystal lattice, Br···Br or Br···π interactions could be prominent, directing the supramolecular assembly. Studies on analogous iodinated BCPs have revealed strong and directional I···I and I···N halogen bonds that form one-dimensional patterns in the crystal structure. nih.govresearchgate.net

C-H···π Interactions: The benzyl group provides an aromatic ring that can participate in C-H···π interactions, where C-H bonds from the methylene bridges or adjacent molecules interact with the face of the phenyl ring.

π-π Stacking: While possible, the bulky and three-dimensional nature of the BCP cage often prevents efficient π-π stacking between the benzyl groups of adjacent molecules, a phenomenon observed in other phenyl-substituted BCPs. nih.govresearchgate.net

Interaction TypeInteracting Groups on 1-Benzyl-3-bromo-BCPSignificance in Crystal Packing
Halogen BondingC-Br ··· Br-C or C-Br ··· π (benzyl)Highly directional, can form chains or networks
C-H···πBCP C-H ··· π (benzyl)Contributes to stabilizing the packing arrangement
Hydrophobic InteractionsBCP cage ··· BCP cageSignificant contribution from van der Waals forces

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical modeling of reaction mechanisms provides a molecular-level picture of how chemical transformations occur, including the structures and energies of transition states and intermediates. For reactions involving BCP derivatives, these studies are essential for understanding how the unique strain and stereoelectronics of the cage influence reactivity.

A key reaction pathway for this compound is nucleophilic substitution. Computational modeling of this process on similar 1,3-dihalogenated BCPs suggests that the reaction may proceed through a carbocationic intermediate. nih.gov The mechanism involves the following steps:

Heterolytic Cleavage: The C-Br bond breaks, forming a highly strained and unstable bridgehead bicyclo[1.1.1]pentyl carbocation and a bromide anion.

Carbocation Stabilization/Trapping: This carbocation is extremely reactive. Transition state modeling has shown that in reactions with nucleophiles like pyridines on 1,3-diiodobicyclo[1.1.1]pentane, a second molecule of the nucleophile may stabilize the forming carbocation in the transition state, lowering the activation barrier. nih.gov

Nucleophilic Attack: The incoming nucleophile attacks the carbocation to form the final product.

DFT calculations are used to locate the transition state structures and compute the activation energy barriers for each step. This allows for a comparison of different possible pathways and an explanation for observed reaction rates and selectivities. For instance, modeling can explain the exceptional reactivity of BCP-halides in Sₙ1-like reactions, where the formation of the otherwise unstable bridgehead carbocation is facilitated by specific reaction conditions or stabilizing intermediates. nih.gov

Vi. Applications of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Chemical Research

Design and Synthesis of Molecular Rods and Rigid Linkers

The inherent rigidity and linear geometry of the 1,3-disubstituted bicyclo[1.1.1]pentane unit make it an ideal component for the construction of molecular rods and rigid linkers. researchgate.netdigitellinc.com This rod-like shape, a consequence of the bicyclic structure, has led to its proposed use as a fundamental component in a molecular "Tinkertoy" construction set for nanoarchitectures. researchgate.net These rigid segments are valuable not only as structural elements in complex molecules but also as models for theoretical studies in chemistry and physics. google.com

The synthesis of these rigid structures often involves the radical addition to [1.1.1]propellane. For instance, the irradiation of a mixture of [1.1.1]propellane solution, benzyl (B1604629) bromide, and a radical initiator like benzoyl peroxide yields 1-Benzyl-3-bromobicyclo[1.1.1]pentane. google.com This method allows for the introduction of different functionalities at the bridgehead positions, paving the way for the creation of a variety of rigid linkers with tailored properties.

The utility of BCP as a rigid linker is being explored in the construction of complex porphyrin arrays and in donor-acceptor dyads, where the BCP unit serves to hold functional groups at a fixed distance and orientation. digitellinc.com This precise control over molecular geometry is crucial for studying and manipulating electron transfer processes. digitellinc.com

Compound NameSynthetic ApplicationReference
This compoundPrecursor for rigid molecular rods google.com
[1.1.1]PropellaneStarting material for BCP synthesis google.com
Benzyl bromideReagent for introducing the benzyl group google.com

Integration into Supramolecular Assemblies and Frameworks

The well-defined geometry and rigidity of bicyclo[1.1.1]pentane scaffolds make them excellent candidates for use as tectons, or building blocks, in supramolecular chemistry. digitellinc.com The predictable orientation of substituents at the 1 and 3 positions allows for the design of highly ordered supramolecular assemblies and frameworks. The non-covalent interactions between these BCP units, such as halogen bonds and hydrogen bonds, are key drivers in the formation of these self-assembled structures. researchgate.net

Research has shown that the nature and orientation of the bridgehead substituents on the BCP core dictate the types of non-covalent interactions that will dominate, thereby directing the architecture of the resulting supramolecular assembly. researchgate.net For example, iodo-substituted BCP derivatives have been shown to form one-dimensional halogen-bonded patterns in the solid state. researchgate.net

Furthermore, BCP derivatives have been successfully incorporated as linkers in metal-organic frameworks (MOFs). researchgate.net The rigid and linear nature of the BCP linker helps to create robust and porous frameworks with potential applications in gas storage and separation. The use of BCP-dicarboxylate linkers, for instance, has been explored in the construction of these advanced materials. semanticscholar.org

Interaction TypeRole in Supramolecular AssemblyReference
Halogen BondingDirects the formation of 1D patterns researchgate.net
Hydrogen BondingContributes to crystal packing researchgate.net
Metal CoordinationForms nodes in Metal-Organic Frameworks researchgate.netsemanticscholar.org

Development of Novel Building Blocks for Combinatorial Chemistry

The bicyclo[1.1.1]pentane framework is increasingly being utilized to create novel building blocks for combinatorial chemistry, a technique used to synthesize large libraries of compounds for screening in drug discovery and other areas. researchgate.net The unique three-dimensional shape of the BCP core allows for the exploration of new chemical space that is not accessible with traditional flat, aromatic scaffolds. chimia.ch

The synthesis of functionalized BCPs, such as those with azide (B81097) and terminal alkyne groups, provides versatile handles for "click" chemistry reactions. researchgate.net These reactions are highly efficient and selective, making them ideal for the rapid generation of diverse molecular libraries. For example, 1-azidobicyclo[1.1.1]pentanes can be readily prepared and used in copper-catalyzed azide-alkyne cycloaddition reactions. researchgate.net

The development of synthetic routes to various BCP-containing building blocks, including alcohols, acids, amines, and amino acids, starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has significantly expanded the toolbox for medicinal chemists. nih.gov These building blocks, such as 1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) bicyclo[1.1.1]pentane-1,3-dicarboxylate, serve as key intermediates in the synthesis of more complex molecules. nih.gov

BCP Building BlockApplication in Combinatorial ChemistryReference
Bicyclo[1.1.1]pentyl azidesSubstrates for "click" reactions researchgate.net
Bicyclo[1.1.1]pentyl alkynesSubstrates for "click" reactions researchgate.net
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidPrecursor to various functionalized BCPs nih.gov

Bioisosteric Replacement Strategies in Scaffold Design

One of the most significant applications of the bicyclo[1.1.1]pentane scaffold is its use as a bioisostere in drug design. bldpharm.comthieme-connect.com A bioisostere is a chemical substituent that can replace another group in a molecule without significantly affecting its biological activity. The BCP core is considered a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. pharmablock.comacs.org

The replacement of a flat phenyl ring with a three-dimensional BCP scaffold can lead to significant improvements in the physicochemical properties of a drug candidate. bldpharm.com These improvements often include enhanced aqueous solubility, increased metabolic stability, and reduced non-specific binding. bldpharm.comthieme-connect.combldpharm.com For example, replacing a p-phenyl group with a BCP moiety has been shown to maintain pharmacological efficacy while improving solubility and oral bioavailability in certain drug candidates. pharmablock.com

The dimensions of the BCP scaffold are comparable to those of a para-substituted benzene (B151609) ring, with the distance between the bridgehead carbons being approximately 1.85 Å, which is shorter than the 2.79 Å distance in a p-phenyl group. pharmablock.com This structural similarity allows the BCP unit to mimic the spatial arrangement of substituents in the original molecule, thereby preserving its interaction with biological targets. bldpharm.com

Bioisosteric ReplacementOriginal GroupImproved PropertiesReferences
Bicyclo[1.1.1]pentane-1,3-diylpara-phenyleneIncreased solubility, metabolic stability bldpharm.compharmablock.comacs.org
Bicyclo[1.1.1]pentan-1-yltert-butylReduced lipophilicity pharmablock.com
Bicyclo[1.1.1]pentane-1,3-diylAlkyneIncreased three-dimensionality nih.gov

Applications in Advanced Materials Science

The unique structural and electronic properties of bicyclo[1.1.1]pentane derivatives have led to their exploration in the field of advanced materials science. lboro.ac.uk The rigid-rod nature of poly-BCP structures, known as staffanes, makes them suitable for applications in liquid crystals and as components of molecular rotors. researchgate.netnih.gov

The ability of the BCP scaffold to act as a rigid spacer has been utilized in the design of fluorescent resonance energy transfer (FRET) sensors. nih.gov In these systems, the BCP unit holds a donor and an acceptor fluorophore at a fixed distance, allowing for sensitive detection of various analytes.

Furthermore, the incorporation of BCP units into polymers can impart unique properties to the resulting materials. The strain energy of the BCP cage (approximately 68 kcal/mol) is a notable feature that can influence the properties of these polymers. google.com Despite this high strain, many BCP derivatives are remarkably stable at elevated temperatures. google.com The development of BCP-based diphosphine ligands also opens up new possibilities for the creation of novel coordination polymers and metal complexes with tailored electronic and photophysical properties. nih.gov

Application AreaRole of BCP ScaffoldKey PropertiesReferences
Liquid CrystalsRigid core unitAnisotropic shape researchgate.netnih.gov
Molecular RotorsRigid rotating componentDefined geometry researchgate.netnih.gov
FRET SensorsRigid spacerFixed donor-acceptor distance nih.gov
Coordination PolymersDiphosphine ligand backboneRigid and linear geometry nih.gov

Vii. Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Complex Derivatives

While the ring-opening of [1.1.1]propellane is the dominant strategy for accessing BCPs, there is a continuous drive to develop more diverse and efficient synthetic methods. thieme-connect.comox.ac.uk Future research will likely focus on creating a wider range of unsymmetrically 1,3-disubstituted BCPs with high functional group tolerance. thieme-connect.de Innovations may include new catalytic systems that allow for the direct and selective functionalization of propellane with challenging substrates, as well as methods that bypass the need for the sensitive propellane intermediate altogether. ox.ac.uk

Exploration of New Reactivity Patterns and Transformations

Beyond functionalizing the bridgehead positions, researchers are beginning to explore the reactivity of the BCP cage itself. Emerging areas include the selective C-H functionalization of the bridge methylene (B1212753) positions, which would open up pathways to previously inaccessible substitution patterns. springernature.com Additionally, photochemical and catalytic methods are being developed to induce ring-expansion or rearrangement reactions of the BCP core, transforming it into other valuable bicyclic systems. acs.orgacs.org These new transformations will significantly broaden the chemical space accessible from BCP precursors.

Advancements in Asymmetric Synthesis of Chiral Bicyclo[1.1.1]pentanes

The introduction of stereocenters adjacent to the BCP core is a significant challenge but holds immense value for medicinal chemistry. researchgate.netthieme.de Current methods often rely on chiral auxiliaries or resolutions. A key future direction is the development of direct catalytic asymmetric methods for synthesizing α-chiral BCPs. nih.govnih.gov This involves designing sophisticated catalysts that can control the stereochemistry during the ring-opening of [1.1.1]propellane or in subsequent functionalization steps, providing enantiomerically enriched building blocks for drug discovery programs. researchgate.netthieme.de

Interdisciplinary Applications and Collaborative Research Opportunities

The unique properties of BCPs position them at the crossroads of several scientific disciplines. Future growth will be fueled by collaborations between synthetic chemists, computational chemists, medicinal chemists, and material scientists. Such collaborations will be essential for designing and synthesizing novel BCP-containing molecules with tailored biological activities or specific material properties. The exploration of BCPs in areas like polymer chemistry, molecular electronics, and chemical biology presents exciting opportunities for interdisciplinary research and innovation.

Q & A

Q. Key Considerations :

  • Strain energy (~70 kcal/mol in BCP) necessitates mild reaction conditions to avoid ring-opening side reactions .
  • Purification often requires chromatography or crystallization due to the compound’s high density (~1.86 g/cm³) and low boiling point (~96°C) .

Basic: How is this compound characterized experimentally?

Q. Primary Techniques :

  • Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies strain-induced vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹) and confirms bicyclic rigidity .
  • NMR Spectroscopy :
    • ¹H NMR: Distinctive upfield shifts for bridgehead protons (δ ~0.5–1.5 ppm) due to magnetic shielding .
    • ¹³C NMR: Quaternary carbons in the bicyclic core resonate at δ ~30–40 ppm .
  • X-ray Crystallography : Resolves the planar geometry of the bicyclo[1.1.1]pentane core and validates substitution patterns .

Q. Mechanistic Insights :

  • Electrophilic Reactivity : The C-Br bond serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, critical for structure-activity relationship (SAR) studies .
  • Radical Stability : Bromine enhances susceptibility to halogen-atom transfer (HAT) reactions, enabling late-stage functionalization under photoredox conditions .
  • Steric Effects : The 3-bromo-1-benzyl substitution minimizes steric clashes in enzyme binding pockets, as shown in γ-secretase inhibitor analogs .

Q. Experimental Design :

  • Compare reaction kinetics of brominated vs. non-brominated BCPs under identical coupling conditions.
  • Use DFT calculations to map steric/electronic effects of bromine on transition states .

Advanced: What strategies address contradictions in bioisosteric replacement data for BCP vs. phenyl rings?

Case Study :
A 2022 study replacing a para-substituted phenyl ring with BCP in a γ-secretase inhibitor showed improved solubility (LogP reduced by 1.2) but reduced binding affinity (IC₅₀ increased 3-fold). Contradictions arise from:

  • Conformational Rigidity : BCP’s planar geometry may misalign pharmacophores compared to flexible phenyl rings .
  • Electrostatic Differences : Reduced π-stacking in BCP alters protein-ligand interactions .

Q. Methodological Resolution :

  • Molecular Dynamics Simulations : Quantify binding pocket adaptability to BCP’s rigidity .
  • Free-Wilson Analysis : Deconstruct SAR to isolate contributions of hydrophobicity vs. geometry .

Advanced: How can computational modeling optimize BCP-based compound stability?

Q. Approaches :

  • Strain Energy Calculations : Use methods like homodesmotic equations to predict synthetic feasibility .
  • Docking Studies : Compare BCP and phenyl analogs in target proteins (e.g., COX-2, γ-secretase) to identify compensatory substitutions .
  • ADMET Prediction : Tools like Schrödinger’s QikProp assess BCP’s impact on solubility, metabolic stability, and membrane permeability .

Q. Validation :

  • Synthesize top computational hits and compare experimental vs. predicted LogD values (error < ±0.5) .

Basic: What safety protocols are recommended for handling brominated BCPs?

  • Ventilation : Use fume hoods due to potential bromine vapor release (TLV-TWA: 0.1 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Halogenated waste containers for brominated byproducts .

Advanced: How to resolve discrepancies in reported synthetic yields for brominated BCPs?

Q. Root Causes :

  • Radical Recombination : Competing pathways in photoredox reactions lead to variable yields .
  • Purification Losses : High-density BCP derivatives may precipitate prematurely during column chromatography .

Q. Optimization Strategies :

  • Reaction Monitoring : Use inline IR or LC-MS to track intermediate formation .
  • Alternative Solvents : Test tert-butyl methyl ether (MTBE) for improved solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.